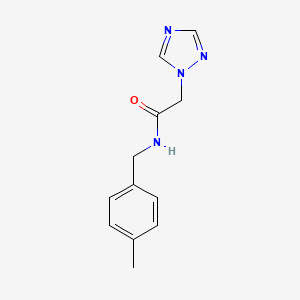

N-(4-methylbenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-(1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-10-2-4-11(5-3-10)6-14-12(17)7-16-9-13-8-15-16/h2-5,8-9H,6-7H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBPFZOGUUCEUMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CN2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501199895 | |

| Record name | N-[(4-Methylphenyl)methyl]-1H-1,2,4-triazole-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501199895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866142-76-9 | |

| Record name | N-[(4-Methylphenyl)methyl]-1H-1,2,4-triazole-1-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866142-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(4-Methylphenyl)methyl]-1H-1,2,4-triazole-1-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501199895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide typically involves the reaction of 4-methylbenzylamine with 2-bromoacetyl-1H-1,2,4-triazole. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-methylbenzyl)-2-(1H-1,2,4-triazol-1-yl)acetate, while reduction may produce N-(4-methylbenzyl)-2-(1H-1,2,4-triazol-1-yl)ethanol.

Scientific Research Applications

N-(4-methylbenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antifungal and antibacterial properties.

Industry: Utilized in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of N-(4-methylbenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., -F, -Cl) improve binding affinity to hydrophobic enzyme pockets, as seen in antimicrobial studies .

- Hydrophilic groups (e.g., -OCH₃) enhance solubility but may reduce membrane permeability .

Triazole-Regioisomer Comparisons

The position of the triazole ring (1,2,4-triazole vs. 1,2,3-triazole) significantly impacts biological activity:

Biological Activity

Overview

N-(4-methylbenzyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their roles as antifungal agents and enzyme inhibitors, and this compound is no exception. This article will delve into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of 4-methylbenzylamine with 2-bromoacetyl-1H-1,2,4-triazole in the presence of a base like potassium carbonate in dimethylformamide (DMF) at elevated temperatures. This synthetic route allows for the efficient production of the compound with high purity through methods such as recrystallization and chromatography.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, this compound has been studied for its potential to inhibit fungal growth. A study demonstrated that similar triazole compounds showed effective inhibition against various fungal strains, suggesting that this compound may possess comparable antifungal activity .

Enzyme Inhibition

The compound's mechanism of action likely involves the inhibition of specific enzymes by binding to their active sites. Triazoles are known to interfere with the biosynthesis of ergosterol in fungi, which is critical for maintaining cell membrane integrity. This inhibition can disrupt metabolic pathways essential for fungal survival .

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives similar to this compound:

The biological activity of this compound can be attributed to its ability to:

- Inhibit Enzymes : By binding to active sites on target enzymes.

- Disrupt Membrane Integrity : Through interference with ergosterol biosynthesis.

These mechanisms lead to the compound's effectiveness as an antifungal agent and its potential applications in cancer therapy.

Q & A

Q. Optimization strategies :

- Temperature : Reflux conditions (70–100°C) improve reaction kinetics.

- Solvent polarity : Polar aprotic solvents (DMF, acetone) enhance solubility of intermediates.

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) yields pure compounds (e.g., 34% yield reported in ) .

Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers expect?

Answer:

Key techniques :

- IR spectroscopy : Confirms amide C=O stretch (~1665 cm⁻¹) and triazole ring vibrations (~1272 cm⁻¹) .

- ¹H/¹³C NMR :

- Methylbenzyl protons: δ 2.0–3.2 ppm (singlet for -CH₃).

- Triazole protons: δ 8.0–8.3 ppm (singlet for N-H) .

- Acetamide carbonyl: δ ~173 ppm in ¹³C NMR .

- ESI-MS : Molecular ion peaks (e.g., m/z 221.09) and fragmentation patterns validate molecular weight .

- Elemental analysis : Ensures ≥95% purity by matching calculated vs. experimental C/H/N ratios .

How can researchers resolve discrepancies in biological activity data across different studies for this compound?

Answer:

Common sources of variability :

- Assay conditions : Differences in fungal strains (e.g., Candida albicans vs. Aspergillus fumigatus) or incubation times .

- Compound purity : Impurities (>5%) may skew MIC values.

Q. Resolution strategies :

- Standardize protocols : Use CLSI guidelines for antifungal assays.

- Validate purity : HPLC (≥98% purity) and LC-MS to confirm identity.

- Cross-validation : Compare in vitro results with in silico docking (e.g., AutoDock Vina) to assess target binding consistency .

What computational strategies are employed to predict the binding affinity of this compound to target enzymes, and how can these be validated experimentally?

Answer:

Computational methods :

- Molecular docking : Models interactions with fungal lanosterol 14α-demethylase (CYP51). Key residues (e.g., Phe228, Tyr118) form π-π stacking with the triazole ring .

- PASS prediction : Estimates antifungal potential (Pa > 0.7 indicates high probability) .

Q. Experimental validation :

- Competitive binding assays : Use fluconazole as a positive control to measure IC₅₀ values.

- Site-directed mutagenesis : Modify CYP51 residues (e.g., Tyr118Ala) to assess binding dependency .

How does modifying the benzyl or triazole substituents affect the compound's antifungal efficacy, and what SAR trends have been observed?

Answer:

Structure-Activity Relationship (SAR) insights :

- Benzyl substituents :

- Triazole modifications :

- Substitution at position 1 (vs. 3) improves H-bonding with CYP51 heme .

- N-Methylation decreases potency by disrupting H-bond networks .

Q. Advanced SAR workflow :

Synthesize analogs via combinatorial chemistry.

Test against fungal panels (e.g., Candida, Aspergillus).

Perform QSAR modeling to correlate substituent properties (logP, polar surface area) with MIC values .

What methodologies are recommended for analyzing metabolic stability and degradation pathways of this compound in in vitro models?

Answer:

In vitro metabolic studies :

- Hepatic microsomes : Incubate with human liver microsomes (HLMs) and NADPH. Monitor degradation via LC-MS/MS.

- CYP450 inhibition assays : Identify metabolizing enzymes (e.g., CYP3A4) using isoform-specific inhibitors .

Q. Degradation pathways :

- Hydrolysis : Amide bond cleavage under acidic conditions (pH < 3).

- Oxidation : Triazole ring hydroxylation detected via HRMS .

How can researchers address low solubility issues during formulation for in vivo studies?

Answer:

Strategies :

- Co-solvents : Use DMSO/PEG-400 mixtures (e.g., 10% v/v) for intravenous administration.

- Nanoparticle encapsulation : PLGA nanoparticles improve bioavailability (e.g., 2.5-fold increase in AUC) .

- Salt formation : Hydrochloride salts enhance aqueous solubility (test via shake-flask method) .

What are the best practices for ensuring reproducibility in synthetic protocols for this compound?

Answer:

Critical steps :

- Anhydrous conditions : Use molecular sieves or N₂ atmosphere to prevent hydrolysis of intermediates.

- Reagent purity : Confirm chloroacetyl chloride purity (>98%) via GC-MS.

- Documentation : Report exact stoichiometry (e.g., 1:1.2 molar ratio of triazole to acetamide precursor) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.